NVS MLLT-1 is a small molecule inhibitor specifically designed to target the MLLT1 and MLLT3 proteins, which are part of the YEATS family involved in epigenetic regulation. This compound has demonstrated potent activity against these targets, with an IC50 value of approximately 150 nM, indicating its effectiveness in inhibiting histone interactions mediated by these proteins . NVS MLLT-1 is classified as an epigenetic probe due to its role in modulating protein interactions that influence gene expression and chromatin structure.
NVS MLLT-1 falls under the category of epigenetic inhibitors, specifically targeting the YEATS domain of the MLLT proteins. Its selectivity profile shows a marked preference for MLLT1 and MLLT3 over other bromodomains, making it a valuable tool for dissecting the functional roles of these proteins in biological systems .
The synthesis of NVS MLLT-1 involves several key steps that integrate organic synthesis techniques to construct its complex molecular framework. While specific proprietary methods may not be publicly disclosed, the general synthetic pathway includes:
The compound is soluble in dimethyl sulfoxide up to 50 mM, facilitating its use in biochemical assays .
NVS MLLT-1 primarily acts through competitive inhibition of histone binding interactions mediated by MLLT1 and MLLT3. The compound's mechanism involves:
The mechanism of action for NVS MLLT-1 involves several steps:
Data from various assays indicate that NVS MLLT-1 effectively engages its targets within cellular contexts, demonstrating its utility as a research tool .
These properties are crucial for determining how NVS MLLT-1 behaves in biological systems and its potential absorption characteristics .
NVS MLLT-1 serves several scientific purposes:
The YEATS domain (named after proteins Yaf9, ENL, AF9, Taf14, Sas5) is an evolutionarily conserved epigenetic reader module critical for interpreting post-translational modifications on histone tails. Unlike bromodomains, which recognize only acetylated lysine residues, YEATS domains exhibit broader binding specificity for both acetylated (Kac) and crotonylated (Kcr) histone marks. This versatility stems from a unique "end-open" binding pocket architecture characterized by an extended serine-lined groove and a π-π-π stacking network involving conserved aromatic residues (phenylalanine 28, tyrosine 78, and phenylalanine 59 in Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1). This structural arrangement accommodates the sterically demanding crotonyl moiety, which is associated with active gene transcription [1] [4].
Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 (MLLT1/ENL) and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 (MLLT3/AF9) are paralogous human YEATS domain-containing proteins. They function as essential scaffolding components within macromolecular complexes such as the Super Elongation Complex (SEC) and the DOT1L-containing complex (DotCom). Through their YEATS domains, Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 anchor these complexes to histone H3 lysine 9/27 acetylation (H3K9ac, H3K27ac) and crotonylation (H3K9cr, H3K27cr) marks on promoter-proximal regions. This recruitment facilitates RNA Polymerase II-dependent transcriptional elongation by promoting the phosphorylation of its C-terminal domain and enabling productive elongation of key oncogenes (MYC, BCL2) and developmental genes (HOXA9, MEIS1) [1] [4] [7].
Table 1: Key Features of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS Domains
| Feature | Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS Domain | Comparison to Bromodomains |
|---|---|---|
| Ligand Specificity | Acetyl-Lysine (Kac), Crotonyl-Lysine (Kcr) | Primarily Kac |
| Binding Pocket Topology | "End-open" linear channel | "Side-open" pocket |
| Key Structural Motif | π-π-π network (F28-Y78-F59 in Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1) for Kcr recognition | Hydrophobic cavity for Kac |
| Primary Genomic Targets | H3K9ac, H3K27ac, H3K9cr, H3K27cr | H3K27ac, H4K16ac |
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL1 or KMT2A) gene are frequent drivers of high-risk acute leukemias, particularly in infants. These translocations fuse the N-terminus of Mixed Lineage Leukemia to the C-terminus of over 100 partner proteins, with Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 (34%) and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 (31%) being the most common. The resulting Mixed Lineage Leukemia-Mycloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 and Mixed Lineage Leukemia-Mycloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 fusion proteins constitutively recruit the SEC and DotCom complexes via their retained C-terminal ANC1 Homology Domain. Crucially, this bypasses the normal regulatory requirement for YEATS domain-mediated histone binding. The fusion proteins aberrantly localize to Mixed Lineage Leukemia target gene loci (e.g., HOXA9, HOXA10, MEIS1), driving their sustained, high-level expression. This hijacks normal developmental programs, blocks differentiation, and enforces a stem cell-like state, ultimately leading to leukemic transformation [1] [4] [7].
Beyond Mixed Lineage Leukemia fusions, wild-type Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 plays a critical role in facilitating phase separation of the SEC. The intrinsically disordered central region of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 undergoes multivalent interactions, promoting liquid-liquid phase separation. This concentrates transcriptional coactivators and RNA Polymerase II into biomolecular condensates, dramatically enhancing transcriptional output at target loci. Mutations within the Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain (e.g., p.117_118insNHL) identified in Wilms tumor enhance this phase separation capacity and lead to aberrant HOXA13 and MYC expression, directly linking dysregulated condensate formation to oncogenesis [4] [7].
The critical dependency of Mixed Lineage Leukemia-rearranged leukemias on the YEATS domain function of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 provides a compelling therapeutic rationale. Genetic disruption (e.g., CRISPR/Cas9 knockout) of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 is lethal to Mixed Lineage Leukemia-fusion leukemia cells but dispensable for normal hematopoiesis, indicating a favorable therapeutic index. Furthermore, Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 dependency extends beyond Mixed Lineage Leukemia-rearranged cases:
Table 2: Disease Contexts with Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 Dependency
| Disease Context | Molecular Aberration | Role of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 | Prevalence |
|---|---|---|---|
| Mixed Lineage Leukemia-r Acute Myeloid Leukemia/Acute Lymphocytic Leukemia | Mixed Lineage Leukemia-Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3, Mixed Lineage Leukemia-Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 fusion | Constitutive recruitment of SEC/DotCom via fusion protein; YEATS domain required in some contexts | ~10% pediatric acute leukemia |
| Nucleophosmin 1 Mutated Acute Myeloid Leukemia | Nucleophosmin 1 Exon 12 mutations (NPM1c) | SEC complex required for HOX/MEIS expression; critical dependency on Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 | ~30% adult Acute Myeloid Leukemia |
| Nucleoporin 98 Rearranged Acute Myeloid Leukemia | Nucleoporin 98-Mixed Lineage Leukemia, Nucleoporin 98-Homeobox A9, etc. | Drives aberrant HOX/MEIS expression; SEC dependency | <5-10% Acute Myeloid Leukemia (higher in pediatrics) |
| Wilms Tumour (Favourable Histology) | Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain mutations (e.g., p.117_118insNHL) | Mutations enhance histone binding affinity and/or phase separation, driving HOXA13, MYC overexpression | ~4-11% |
Targeting the YEATS domain offers distinct advantages:
The structural characterization of the YEATS domain, particularly the co-crystal structures with small-molecule inhibitors like SGC-iMLLT bound to the Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain, provides a blueprint for rational drug design to achieve high potency and selectivity [1] [3]. This foundational understanding positions Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS domains as tractable and therapeutically relevant epigenetic targets across multiple malignancies.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6